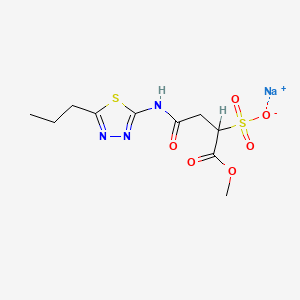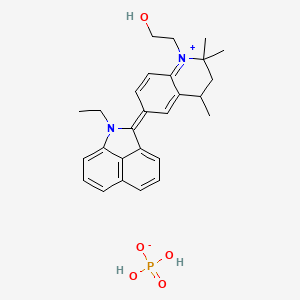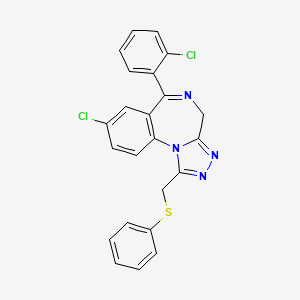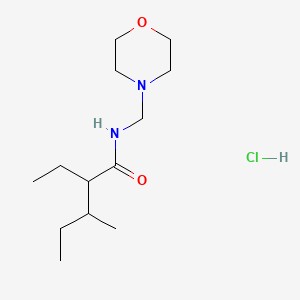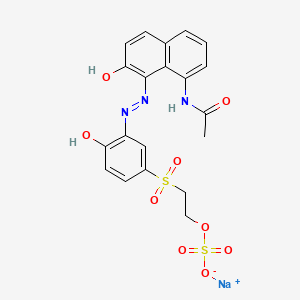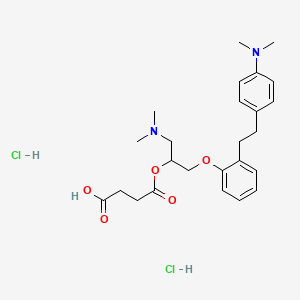
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- is a chemical compound known for its unique structure and properties. It is a derivative of morpholine and benzo(b)thiophene, which are both significant in various chemical and pharmaceutical applications .
Métodos De Preparación
The synthesis of 4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- involves several steps. Typically, the process starts with the nitration of benzo(b)thiophene to introduce the nitro group. This is followed by the reaction with morpholineethanamine under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Similar compounds to 4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- include:
N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-4-morpholineethanamine: This compound has a chloro group instead of a hydrogen atom at the 5-position of the benzo(b)thiophene ring.
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-: Another derivative with similar properties but different substituents.
Propiedades
Número CAS |
128554-89-2 |
|---|---|
Fórmula molecular |
C14H17N3O3S |
Peso molecular |
307.37 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H17N3O3S/c18-17(19)14-13(11-3-1-2-4-12(11)21-14)15-5-6-16-7-9-20-10-8-16/h1-4,15H,5-10H2 |
Clave InChI |
WETXLLLKYIAKFP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



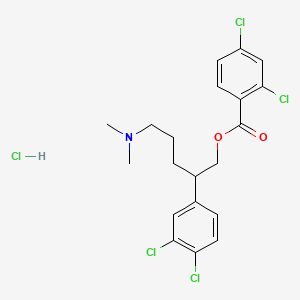
![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
